

Application Note: 4-Chloro-2-methyl-5-nitrobenzotrile in Agrochemical Development

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-5-nitrobenzotrile

CAS No.: 178448-14-1

Cat. No.: B174096

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Executive Summary

4-Chloro-2-methyl-5-nitrobenzotrile (CAS: 112297-76-6) is a critical electrophilic building block in the "Design-Make-Test" cycle of modern herbicide discovery.^[1] Its trisubstituted benzene core—featuring a halogen, a nitro group, and a nitrile handle—provides orthogonal reactivity essential for synthesizing N-phenylphthalimide and N-phenyluracil herbicides (PPO inhibitors).^[1]

This guide details the compound's application as a precursor for 5-amino-4-chloro-2-methylbenzotrile, a key intermediate for constructing heterocyclic herbicide "warheads."^[1] We provide validated protocols for chemoselective reduction and subsequent cyclization, ensuring high fidelity in library synthesis and process scaling.

Chemical Profile & Structural Utility^[1]

Property	Specification
IUPAC Name	4-Chloro-2-methyl-5-nitrobenzotrile
CAS Number	112297-76-6
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂
Molecular Weight	196.59 g/mol
Physical State	Pale yellow to off-white solid
Key Functionality	Nitro Group: Precursor to aniline linker. Chlorine: Handle for S _N Ar diversification. Nitrile: Masked acid/amide or heterocycle anchor. [1] [2] [3] [4] [5]

Strategic Value in PPO Inhibition

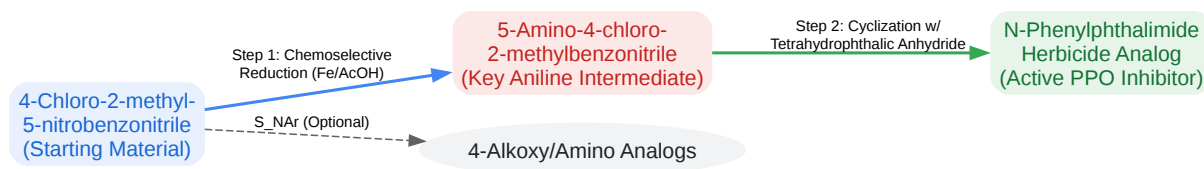
Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Flumioxazin, Saflufenacil) typically require a substituted phenyl ring linked to a heterocyclic dione. This scaffold offers a precise substitution pattern:

- Position 1 (CN): Can be hydrolyzed to a carboxylate (for solubility/transport) or maintained as a lipophilic electron-withdrawing group.[\[1\]](#)
- Position 4 (Cl): Provides steric bulk and lipophilicity, critical for binding in the PPO hydrophobic pocket.
- Position 5 (NO₂ → NH₂): The attachment point for the heterocyclic active moiety.

Synthetic Application Pathways

The primary utility of this compound lies in its controlled reduction to the aniline, followed by condensation with anhydrides to form the herbicide core.[\[1\]](#)

Pathway Diagram: From Scaffold to Active Herbicide Core[\[1\]](#)



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Caption: Synthetic workflow converting the nitrobenzotrile scaffold into a bioactive cyclic imide herbicide.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro to Aniline)

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile or dechlorinating the aromatic ring.[1] Method: Iron-mediated reduction in acetic acid (Bechamp Reduction variant).[1] This method is preferred over catalytic hydrogenation (H₂/Pd) to prevent potential hydrodechlorination.

Reagents

- 4-Chloro-2-methyl-5-nitrobenzotrile (10.0 g, 50.8 mmol)[1]
- Iron powder (325 mesh, reduced) (11.3 g, 203 mmol, 4.0 equiv)[1]
- Glacial Acetic Acid (100 mL)
- Ethyl Acetate (EtOAc) (for extraction)[1]
- Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure

- Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

- Solubilization: Charge the flask with **4-Chloro-2-methyl-5-nitrobenzotrile** (10.0 g) and Glacial Acetic Acid (80 mL). Stir at room temperature until partially suspended.
- Activation: Heat the mixture to 50°C.
- Addition: Add Iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic. [1][6] Maintain internal temperature below 85°C.
- Reaction: Once addition is complete, heat the mixture to 80°C and stir for 2–3 hours.
 - IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear. [7]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc (100 mL).
 - Concentrate the filtrate under reduced pressure to remove most acetic acid.
 - Dilute the residue with EtOAc (200 mL) and carefully neutralize with saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.[1]
- Isolation: Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to dryness.
- Yield: Expect 8.5–9.0 g (90–95%) of 5-amino-4-chloro-2-methylbenzotrile as a tan solid.

Protocol B: Cyclization to PPO Inhibitor Core

Objective: Condensation of the aniline intermediate with 3,4,5,6-tetrahydrophthalic anhydride to form the cyclic imide "warhead." [1]

Reagents

- 5-Amino-4-chloro-2-methylbenzotrile (from Protocol A) (5.0 g, 30.0 mmol)[1]

- 3,4,5,6-Tetrahydrophthalic anhydride (5.0 g, 33.0 mmol, 1.1 equiv)[1]
- Propionic Acid (50 mL) (Solvent/Catalyst)[1]

Step-by-Step Procedure

- Setup: Charge a 250 mL round-bottom flask with the aniline intermediate, anhydride, and propionic acid.
- Reflux: Heat the mixture to reflux (~141°C) for 6–8 hours. The high temperature drives the dehydration step to close the imide ring.[1]
- Monitoring: Monitor by HPLC. The intermediate amic acid (open ring) may be observed initially, converting to the less polar imide product over time.
- Workup:
 - Cool the mixture to room temperature.
 - Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
 - The product typically precipitates as a solid.
- Purification:
 - Filter the solid and wash with water (3 x 50 mL) and cold isopropanol (20 mL).
 - Dry in a vacuum oven at 50°C.
- Characterization: The resulting product is a structural analog of Chlorophthalim, ready for biological assay (PPO inhibition).

Analytical Validation Parameters

To ensure protocol validity, synthesized intermediates must meet the following criteria:

Analyte	Method	Acceptance Criteria
Purity	HPLC-UV (254 nm)	> 98.0% Area
Identity	¹ H-NMR (DMSO-d ₆)	Aniline: δ ~5.6 ppm (broad s, 2H, NH ₂); Aromatic protons shift upfield relative to nitro precursor.[1]
Residual Iron	ICP-MS	< 20 ppm (Critical for biological assays)
Water Content	Karl Fischer	< 0.5% w/w (Critical for cyclization efficiency)

Safety & Handling

- Nitriles: **4-Chloro-2-methyl-5-nitrobenzotrile** is an organic nitrile.[1] While less acutely toxic than inorganic cyanides, it can liberate HCN under strong metabolic or chemical hydrolysis.[1] Handle in a fume hood.
- Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to adiabatic shock. Do not distill the nitro-intermediate to dryness at high temperatures.[1]
- Iron Waste: The iron filter cake from Protocol A is pyrophoric when dry.[1] Keep wet and dispose of in a designated metal waste container.

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